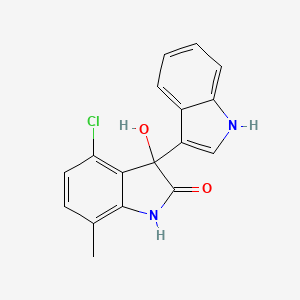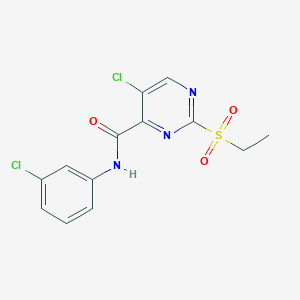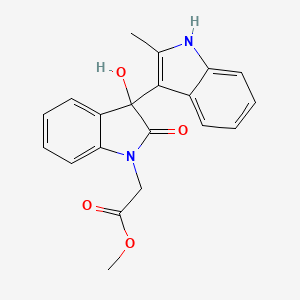
4'-chloro-3'-hydroxy-7'-methyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
Descripción general
Descripción
4'-chloro-3'-hydroxy-7'-methyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one, also known as CHMI, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. CHMI belongs to the family of indole-based compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 4'-chloro-3'-hydroxy-7'-methyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one is not fully understood, but it is thought to involve the modulation of various signaling pathways involved in cell growth, proliferation, and survival. 4'-chloro-3'-hydroxy-7'-methyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, which may contribute to its anti-cancer effects. 4'-chloro-3'-hydroxy-7'-methyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one has also been found to activate the immune system by increasing the production of cytokines and chemokines.
Biochemical and Physiological Effects:
4'-chloro-3'-hydroxy-7'-methyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, modulation of immune function, and reduction of inflammation. 4'-chloro-3'-hydroxy-7'-methyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4'-chloro-3'-hydroxy-7'-methyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one in lab experiments is its synthetic nature, which allows for precise control over its chemical structure and purity. 4'-chloro-3'-hydroxy-7'-methyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one is also relatively stable and can be stored for extended periods. However, one limitation of using 4'-chloro-3'-hydroxy-7'-methyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one is its limited solubility in water, which may require the use of organic solvents in experiments.
Direcciones Futuras
For 4'-chloro-3'-hydroxy-7'-methyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one research include the development of more efficient synthesis methods, investigation of its potential as a therapeutic agent, and elucidation of its mechanism of action.
Aplicaciones Científicas De Investigación
4'-chloro-3'-hydroxy-7'-methyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one has shown promising results in various scientific research applications, including cancer therapy, antimicrobial activity, and anti-inflammatory effects. Studies have shown that 4'-chloro-3'-hydroxy-7'-methyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death, and by inhibiting tumor cell migration and invasion. 4'-chloro-3'-hydroxy-7'-methyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one has also been found to exhibit antimicrobial activity against a range of bacteria and fungi, including drug-resistant strains. In addition, 4'-chloro-3'-hydroxy-7'-methyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
4-chloro-3-hydroxy-3-(1H-indol-3-yl)-7-methyl-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-9-6-7-12(18)14-15(9)20-16(21)17(14,22)11-8-19-13-5-3-2-4-10(11)13/h2-8,19,22H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYPJNLMFJRQSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(C(=O)N2)(C3=CNC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4393940.png)
![N-benzyl-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4393952.png)
![7-(2-ethoxyethyl)-8-[(4-ethyl-1-piperazinyl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4393955.png)

![4-{[(4-methylphenyl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4393987.png)
![N-[2-ethoxy-5-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B4393988.png)

![3-chloro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4394014.png)
![N-benzyl-2-[methyl(4-nitrobenzoyl)amino]benzamide](/img/structure/B4394023.png)
![N-benzyl-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4394029.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide](/img/structure/B4394035.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4394037.png)